molecular formula C17H17Cl2NO3S B3642513 2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3642513
M. Wt: 386.3 g/mol
InChI Key: ZGYBLLMRCPVNTH-UHFFFAOYSA-N
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Description

Chemical compounds with structures similar to the one you mentioned often belong to the class of organic compounds known as thioamides . Thioamides are amide derivatives where the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with multiple rings and functional groups . The presence of dichlorobenzyl and dimethoxyphenyl groups suggests that the compound has both polar and nonpolar regions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like amides could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some thioamides are used as antithyroid agents and work by inhibiting the enzyme thyroid peroxidase .

Future Directions

The future directions for a compound like this would depend on its properties and potential uses. For example, if it has medicinal properties, it could be further developed into a drug .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c1-22-15-7-6-11(8-16(15)23-2)20-17(21)10-24-9-12-13(18)4-3-5-14(12)19/h3-8H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBLLMRCPVNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
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2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 3
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2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

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